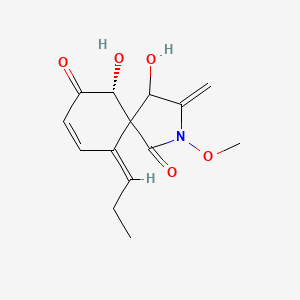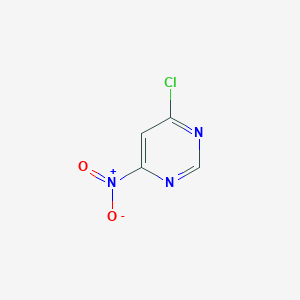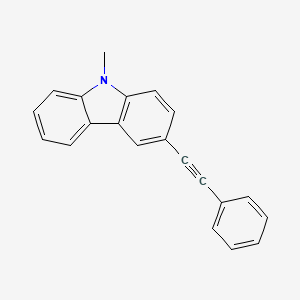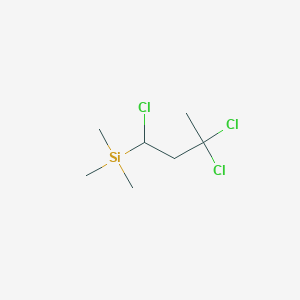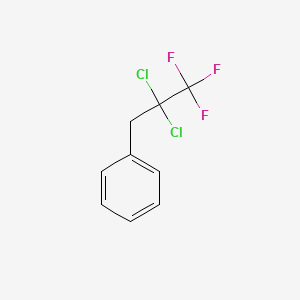
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-3,3,3-trifluoropropyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- typically involves the reaction of benzene with 2,2-dichloro-3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+Cl2CCH2CF3AlCl3C6H5CH2CCl2CF3
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves its interaction with molecular targets through its halogenated side chain. The compound can form strong interactions with electron-rich sites in biological molecules, leading to various biochemical effects. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Halogen Bonding: The halogen atoms can form halogen bonds with nucleophilic sites in proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2-dichloro-3-ethyl-
- 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
- 3-Phenyl-1,1,1-trifluoropropan-2-one
Uniqueness
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is unique due to the presence of both chlorine and fluorine atoms on the propyl side chain, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various applications where specific interactions with other molecules are required.
Eigenschaften
| 115395-69-2 | |
Molekularformel |
C9H7Cl2F3 |
Molekulargewicht |
243.05 g/mol |
IUPAC-Name |
(2,2-dichloro-3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
WYHIRPQRXSCUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/no-structure.png)


